4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one
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Overview
Description
4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a carbonyl compound.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction using benzylsulfonyl chloride and a base, such as triethylamine.
Alkylation: The 2-methylpropyl group is introduced through an alkylation reaction using an appropriate alkylating agent, such as 2-methylpropyl bromide.
Formation of the Piperazin-2-one Moiety: The piperazin-2-one moiety is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
4-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Benzylsulfonyl Compounds: Compounds with the benzylsulfonyl group but different core structures.
Piperazin-2-one Derivatives: Compounds with the piperazin-2-one moiety but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15(2)11-23-17(12-22-9-8-20-18(24)13-22)10-21-19(23)27(25,26)14-16-6-4-3-5-7-16/h3-7,10,15H,8-9,11-14H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMCAAUQICPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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